molecular formula C12H7F3O2 B187638 5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde CAS No. 52130-30-0

5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde

Cat. No. B187638
CAS RN: 52130-30-0
M. Wt: 240.18 g/mol
InChI Key: MRVWKXZQBOFMAW-UHFFFAOYSA-N
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Description

5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde, also known as 5-[3-(Trifluoromethyl)phenyl]-2-furancarboxaldehyde, is an organic building block . It has the empirical formula C12H7F3O2 and a molecular weight of 240.18 .


Physical And Chemical Properties Analysis

5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde has a molecular weight of 240.18 g/mol . It has a computed XLogP3-AA of 3.3, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 5 . Other physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume are provided in the search results .

Scientific Research Applications

Specific Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde” is used in the synthesis of pyrazole derivatives, which have been found to be potent growth inhibitors of drug-resistant bacteria . It’s also used in the synthesis of FDA-approved drugs .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of other compounds, such as pyrazole derivatives . The exact methods and procedures would depend on the specific synthesis process.

Results or Outcomes

The synthesized pyrazole derivatives were found to be potent growth inhibitors of planktonic Gram-positive bacteria with minimum inhibitory concertation (MIC) values as low as 0.25 µg/mL .

Application in Solvent Extraction

Specific Scientific Field

Chemical Engineering

Summary of the Application

Sodium tetrakis [3,5-bis (trifluoromethyl)phenyl]borate, a derivative of “5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde”, is used for solvent extraction of cations .

Methods of Application or Experimental Procedures

The compound is used as a lipophilic additive of tetraphenylborate for solvent extraction of cations . The exact methods and procedures would depend on the specific extraction process.

Results or Outcomes

The use of this compound in solvent extraction can enhance the extraction efficiency .

Application in Organic Transformations

Specific Scientific Field

Organic Chemistry

Summary of the Application

The 3,5-bis(trifluoromethyl)phenyl motif of “5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde” is used ubiquitously in H-bond catalysts .

Methods of Application or Experimental Procedures

The compound is used as a hydrogen-bond donor in the activation of carbonyls, nitroolefins, imines etc .

Results or Outcomes

The use of this compound in organic transformations can enhance the efficiency of the reactions .

Application in Synthesis of Heterocyclic Compounds

Specific Scientific Field

Heterocyclic Chemistry

Summary of the Application

“5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde” is used in the synthesis of various heterocyclic compounds .

Methods of Application or Experimental Procedures

The compound is used in Knoevenagel condensations with seven compounds containing an active methyl or methylene group . The effect of microwave irradiation on the condensation reactions was studied and compared with classical conditions .

Results or Outcomes

The synthesized heterocyclic compounds have potential applications in various fields of chemistry .

Application in Frustrated Lewis Pair Chemistry

Specific Scientific Field

Physical Chemistry

Summary of the Application

Three structural isomers of tris {bis (trifluoromethyl)phenyl}borane, a derivative of “5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde”, have been studied as the acidic component of frustrated Lewis pairs .

Methods of Application or Experimental Procedures

The compound is used in the heterolytic cleavage of H2, resulting in the formation of the corresponding hydridic and protic products respectively .

Results or Outcomes

The use of this compound in frustrated Lewis pair chemistry can enhance the efficiency of the reactions .

Application in Polymer Science

Specific Scientific Field

Polymer Science

Summary of the Application

“5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde” is used in the synthesis of sulfur-rich polyimides .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of sulfur-rich polyimides . The exact methods and procedures would depend on the specific synthesis process.

Results or Outcomes

The synthesized polyimides showed excellent high tensile strength in the range of 57 ± 7 MPa to 98 ± 17 MPa and high Young’s modulus up to 3.7 ± 0.2 GPa .

Safety And Hazards

5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has potential hazards such as acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3O2/c13-12(14,15)9-3-1-2-8(6-9)11-5-4-10(7-16)17-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVWKXZQBOFMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352256
Record name 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(Trifluoromethyl)phenyl]-2-furaldehyde

CAS RN

52130-30-0
Record name 5-[3-(trifluoromethyl)phenyl]-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-[3-(Trifluoromethyl)phenyl]furfural
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A solution of the compound (0.45 g) obtained in Example 130b in dichloromethane (4 mL) was cooled in an ice bath, and Dess-martin reagent (0.94 g) was added. After stirring at room temperature for 1 hr, water was added to the reaction mixture, and the mixture was extracted with dichloromethane. The organic layer was washed with saturated aqueous sodium thiosulfate solution, dried over magnesium sulfate, and concentrated under reduced pressure to give a crude title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Murasawa, K Iuchi, S Sato, T Noguchi-Yachide… - Bioorganic & medicinal …, 2012 - Elsevier
A structure consisting of substituted hydantoin linked to a 5-(halophenyl)furan-2-yl group via an amide bond was identified as a promising scaffold for development of low-molecular-…
Number of citations: 27 www.sciencedirect.com
GP Volynets, VG Bdzhola, AG Golub… - European Journal of …, 2013 - Elsevier
Increased activity of apoptosis signal-regulating kinase 1 (ASK1) is associated with a number of human disorders and the inhibitors of ASK1 may become important compounds for …
Number of citations: 27 www.sciencedirect.com
TJ Hauke, T Wein, G Höfner… - Journal of Medicinal …, 2018 - ACS Publications
This study describes the screening of dynamic combinatorial libraries based on nipecotic acid as core structure with substituents attached to the 5- instead of the common 1-position for …
Number of citations: 17 pubs.acs.org

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